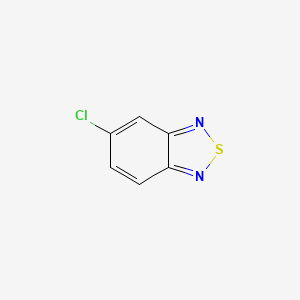

5-Chloro-2,1,3-benzothiadiazole

説明

Contextualization within the Benzothiadiazole Class of Heterocyclic Compounds

Significance of Benzothiadiazole Core in Contemporary Chemical Sciences

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a foundational scaffold in the development of functional organic materials. polyu.edu.hk Its derivatives are integral to a wide array of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hk The utility of the BTD unit stems from its strong electron-withdrawing nature, which significantly influences the electronic properties of the molecules in which it is incorporated. polyu.edu.hk This characteristic makes BTD a privileged electron acceptor unit in the design of materials for optoelectronic devices, fluorescent probes, and phototheranostics. acs.org The growing interest in BTD derivatives underscores the need for versatile and efficient methods for their functionalization. acs.org

Electron-Deficient Nature and Planar Structure of 2,1,3-Benzothiadiazole Derivatives

The 2,1,3-benzothiadiazole scaffold is characterized by its electron-deficient nature, a property that makes it a potent electron acceptor. acs.orgresearchgate.net This high electron affinity is a key factor in determining the energy of the lowest unoccupied molecular orbital (LUMO) in donor-acceptor materials, which is crucial for their performance in electronic devices. nih.gov The fusion of a benzene (B151609) ring with a 1,2,5-thiadiazole (B1195012) results in a planar, bicyclic aromatic system. wikipedia.orgwikipedia.org The planarity of the BTD core facilitates close intermolecular contacts and π-π stacking, which are important for efficient charge carrier transport in organic semiconductors. mdpi.comrsc.org When combined with electron-donating units, BTD derivatives form "push-pull" systems that can exhibit intramolecular charge-transfer (ICT) upon photoexcitation. rsc.org This property is central to their use in fluorescent materials and sensors. rsc.orgnih.gov

Research Rationale for Investigating 5-Chloro-2,1,3-benzothiadiazole

Importance of Halogenation in Modulating Electronic and Reactivity Profiles

Halogenation is a fundamental and powerful strategy in organic chemistry for modifying the physicochemical properties of molecules. numberanalytics.comnumberanalytics.com The introduction of halogen atoms can significantly alter a compound's reactivity, stability, and electronic characteristics. numberanalytics.com In the context of materials science, halogenation, particularly with electronegative atoms like chlorine and fluorine, is an effective tool for tuning the electronic energy levels of organic semiconductors. researchgate.netacs.org This can lead to deeper highest occupied molecular orbital (HOMO) levels, which can improve the open-circuit voltage in organic solar cells and enhance the stability of the material. researchgate.net Furthermore, halogenation can influence intermolecular interactions, such as halogen bonding, which can direct the solid-state packing of molecules and, consequently, their bulk properties. acs.orgnih.gov

Position of Chlorine Substitution and its Impact on Chemical Behavior

The specific position of a substituent on the benzothiadiazole ring has a profound impact on the molecule's properties. The substitution of a chlorine atom at the 5-position of the 2,1,3-benzothiadiazole core is a strategic modification. Due to the electron-withdrawing nature of both the BTD core and the chlorine atom, this substitution pattern is expected to further lower the energy levels of the molecule's frontier molecular orbitals. The regiochemistry of substitution is critical; for instance, it has been noted that polymers based on 4,6-substituted BTDs can show greater solubility compared to their 4,7-substituted counterparts. acs.org The introduction of a chlorine atom at the C5 position can also influence the reactivity of other positions on the benzene ring, for example, by affecting the ease of further functionalization through reactions like C-H activation. diva-portal.org The study of this compound, therefore, provides valuable insights into how precise substitution patterns can be used to fine-tune the electronic structure and chemical reactivity of the BTD framework for specific applications.

| Property | Value |

| Molecular Formula | C6H3ClN2S |

| Molecular Weight | 170.62 g/mol |

| CAS Number | 1753-74-8 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNJWKISMWDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176560 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-32-1 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2,1,3 Benzothiadiazole and Its Functional Derivatives

Direct Synthetic Routes to the 5-Chloro-2,1,3-benzothiadiazole Core

The direct synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving cyclization reactions or the regioselective functionalization of a pre-existing benzothiadiazole ring.

Cyclization Reactions involving Ortho-Phenylenediamine Derivatives and Thionyl Chloride

A foundational method for constructing the 2,1,3-benzothiadiazole (B189464) ring system involves the reaction of an ortho-phenylenediamine with thionyl chloride (SOCl₂). wikipedia.org For the synthesis of the 5-chloro derivative, the logical starting material is 4-chloro-1,2-phenylenediamine. This de novo synthesis approach assembles the thiadiazole ring onto a pre-substituted benzene (B151609) ring, ensuring the chlorine atom is positioned at the desired C5 position. diva-portal.org

The reaction proceeds via a condensation mechanism where the diamine reacts with thionyl chloride, leading to the formation of the heterocyclic ring with the elimination of by-products like sulfur dioxide and hydrochloric acid. wikipedia.org This method is advantageous for producing specifically substituted benzothiadiazoles when the corresponding substituted ortho-phenylenediamines are readily available.

Reaction Scheme: Cyclization of 4-chloro-1,2-phenylenediamine

A representative scheme for the synthesis of this compound from 4-chloro-1,2-phenylenediamine and thionyl chloride.

A representative scheme for the synthesis of this compound from 4-chloro-1,2-phenylenediamine and thionyl chloride.

Regioselective Halogenation Strategies for Benzothiadiazole

Modern synthetic methodologies offer more sophisticated and regioselective routes, avoiding the often harsh conditions of traditional electrophilic aromatic substitution. One such advanced strategy involves the functionalization of the C5 position of the benzothiadiazole (BTD) core via a borylated intermediate. diva-portal.orgnih.gov

This multi-step process begins with a regioselective iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole, which selectively installs a boryl group, such as a pinacol (B44631) boronate ester (B(pin)), at the C5 position. nih.gov This high regioselectivity for the C5-H bond is a key feature of this methodology. diva-portal.org The resulting 5-boryl-2,1,3-benzothiadiazole is a versatile intermediate that can then undergo a copper-catalyzed ipso-halogenation reaction. diva-portal.orgnih.gov Treatment of this boronated compound with a copper catalyst and a chlorine source provides the target molecule, this compound, in good yields. diva-portal.org

Table 1: Key Steps in Regioselective Halogenation

| Step | Reaction | Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | C-H Borylation | 2,1,3-Benzothiadiazole, B₂(pin)₂, Ir catalyst | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | nih.gov |

Synthesis of Key Precursors and Intermediates for this compound Derivatization

For many applications, particularly in medicinal chemistry, the this compound core must be further functionalized. This often requires the synthesis of key precursors, such as nitro and amino derivatives.

Preparation of 5-Chloro-4-nitro-2,1,3-benzothiadiazole (B1347146)

The introduction of a nitro group at the C4 position of this compound creates a valuable intermediate, 5-chloro-4-nitro-2,1,3-benzothiadiazole. This compound is typically synthesized through the nitration of this compound using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the thiadiazole ring and the chloro substituent directs the incoming electrophilic nitro group to the C4 position.

This nitro-derivative is a key building block for further synthetic transformations. nih.gov

Conversion to 4-Amino-5-chloro-2,1,3-benzothiadiazole (B17833) via Reduction Reactions

The nitro group of 5-chloro-4-nitro-2,1,3-benzothiadiazole can be readily converted to an amino group, yielding 4-amino-5-chloro-2,1,3-benzothiadiazole. This reduction is a crucial step in the synthesis of various biologically active molecules. google.com

A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The resulting 4-amino-5-chloro-2,1,3-benzothiadiazole is a critical intermediate, most notably in the synthesis of the muscle relaxant Tizanidine. google.com The amino group provides a reactive handle for subsequent condensation reactions.

Table 2: Synthesis of Key Amino Intermediate

| Starting Material | Reaction Type | Product | Significance | Reference |

|---|

Advanced Functionalization and Derivatization Strategies

The strategic placement of chloro and amino groups on the benzothiadiazole core opens up numerous avenues for advanced functionalization. The amino group in 4-amino-5-chloro-2,1,3-benzothiadiazole is particularly useful for building more complex molecular architectures.

A prominent example is its use in the synthesis of Tizanidine. google.com This involves the condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole with an activated imidazoline (B1206853) derivative. For instance, reaction with 1-acyl-2-imidazolidinone in the presence of a dehydrating agent like phosphorus oxychloride can achieve high yields of the final product. google.com Another approach involves reacting the amino compound with N,N-dimethyldichloromethyleneammonium chloride to form an intermediate that is subsequently treated with ethylenediamine. google.com

Furthermore, the chlorine atom in compounds like 5-chloro-4-nitro-2,1,3-benzothiadiazole can undergo nucleophilic substitution reactions, allowing for the introduction of various other functional groups, such as amines or thiols, at the C5 position. These derivatization strategies highlight the versatility of this compound intermediates in constructing a diverse library of functional molecules.

C-H Functionalization Techniques (e.g., Ir-catalyzed C–H Borylation)

Direct C-H functionalization has emerged as a powerful tool for the derivatization of the BTD scaffold. nih.gov Specifically, iridium-catalyzed C-H borylation has been shown to be a regioselective method for introducing a boryl group at the C5 position of the BTD ring. nih.govacs.org This transformation provides a versatile handle for subsequent cross-coupling reactions.

The optimization of Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole has been explored using B₂(pin)₂ and [Ir(OMe)COD]₂ as the precatalyst. acs.org These conditions lead to the formation of borylated derivatives with a strong preference for the 5-boryl isomer. acs.org This regioselectivity is significant as it provides direct access to 5-substituted BTDs, which were previously difficult to obtain. diva-portal.org The resulting 5-boryl BTDs are key intermediates for further functionalization. nih.govacs.org

| Catalyst System | Reagent | Product | Yield | Reference |

| [Ir(OMe)COD]₂/dtbpy | B₂(pin)₂ | 5-Boryl-2,1,3-benzothiadiazole | 64% | acs.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling) for Extending Conjugation

The 5-borylated and 5-halogenated derivatives of 2,1,3-benzothiadiazole are excellent substrates for various cross-coupling reactions, enabling the extension of the π-conjugated system. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov

Similarly, the Stille coupling, which pairs an organotin compound with an organohalide, offers another effective route for C-C bond formation, though the toxicity of organotin reagents is a drawback. libretexts.orgnih.gov These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of the BTD core, significantly influencing the photophysical and electronic properties of the resulting molecules. diva-portal.org

The Negishi cross-coupling, employing organozinc reagents, has also been successfully used for the functionalization of the BTD scaffold. sci-hub.se

| Reaction | Coupling Partners | Catalyst | Product | Yield | Reference |

| Suzuki-Miyaura | 5-Boryl-BTD and Aryl Bromide | Pd(OAc)₂/XPhos | 5-Aryl-BTD | Good to Excellent | nih.gov |

| Negishi | 4-Magnesiated-BTD/ZnCl₂ and Aryl Halide | Pd(OAc)₂/SPhos | 4-Aryl-BTD | 61-98% | sci-hub.se |

Nucleophilic Substitution Reactions and Reactivity at Specific Positions

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by electron-withdrawing groups. The chlorine atom in this compound can be displaced by various nucleophiles.

Furthermore, the generation of aryne intermediates from BTD derivatives opens up possibilities for nucleophilic attack at specific positions. acs.orgnih.gov For instance, the novel 2,1,3-benzothiadiazol-4,5-yne, generated from a suitable precursor, undergoes regioselective nucleophilic attack primarily at the C5 position. diva-portal.orgnih.gov This selectivity is predicted by the Aryne Distortion Model, which considers the electronic and steric factors of the aryne intermediate. acs.orgnih.gov

Aryne Chemistry and its Application in Novel 2,1,3-benzothiadiazol-4,5-yne Generation

Aryne chemistry offers a unique approach to the difunctionalization of the BTD ring. acs.orgnih.gov The generation of the highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate has been achieved through the deprotonation of a 5-chloro-4-iodonium salt derivative of BTD. diva-portal.orgnih.gov This aryne can then be trapped by various arynophiles, such as azides and furans, to yield novel fused heterocyclic systems. diva-portal.orgnih.gov

The regioselectivity of the trapping reactions is a key aspect of this methodology. nih.gov Density Functional Theory (DFT) calculations have been used to predict the distortion of the triple bond in the aryne, which in turn governs the site of nucleophilic attack. acs.orgnih.gov For 2,1,3-benzothiadiazol-4,5-yne, nucleophilic attack is favored at the C5 position. diva-portal.orgnih.gov

Ortho-Directed Metalation Group (DMG) Methodologies for Selective Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating an aryllithium species that can then react with an electrophile. wikipedia.orgbaranlab.org

In the context of 2,1,3-benzothiadiazole, installing a DMG at the 4-position can, in principle, direct metalation to the 5-position. diva-portal.org However, studies have shown that the choice of DMG, organometallic species, and reaction conditions is crucial for successful ortho-metalation and subsequent electrophile trapping. diva-portal.org While various sulfonyl-based DMGs have been investigated, achieving high yields of the desired 5-substituted product has proven challenging. diva-portal.org

Green Chemistry Approaches and Scalable Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and scalable synthetic routes to this compound and its derivatives.

Recycling of Ionic Liquids in Synthesis

The "green" credentials of ionic liquids (ILs) in chemical synthesis are significantly enhanced by their potential for recycling and reuse. The non-volatile nature of many ILs simplifies the separation of volatile products and reactants through distillation. researchgate.net For non-volatile products, other recovery techniques such as extraction, precipitation, and chromatography are employed. The ability to efficiently recycle the reaction medium is a cornerstone of sustainable chemical processing, reducing waste and improving the economic viability of the synthesis.

While specific studies detailing the recycling of ionic liquids in the synthesis of this compound are not extensively documented in peer-reviewed literature, research on analogous heterocyclic systems provides a strong precedent for the successful implementation of such strategies. A notable example is the synthesis of 3-(2′-benzothiazolo)-2,3-dihydroquinazolin-4(1H)-ones, where the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) was successfully recycled and reused. nih.govscielo.org.za

In this particular study, the researchers were able to easily separate the [bmim]Br from the reaction mixture. The work-up procedure involved washing the reaction medium with water, followed by evaporation of the solvent under vacuum. nih.govscielo.org.za This straightforward process allowed for the recovery of the ionic liquid, which was then reused in subsequent reaction cycles. The effectiveness of the recycled ionic liquid was demonstrated over several runs, showcasing its potential for sustainable use in the synthesis of complex heterocyclic compounds. nih.gov

The reusability of the ionic liquid in the synthesis of 3-(2′-benzothiazolo)-2,3-dihydroquinazolin-4(1H)-ones using 2-aminobenzothiazole, isatoic anhydride, and 4-chlorobenzaldehyde (B46862) as reactants is summarized in the table below. The yield of the product, 3-(2′-Benzothiazolo)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, remained high across multiple cycles, indicating the stability and efficacy of the recycled ionic liquid.

| Run | Yield (%) |

| 1 | 95 |

| 2 | 92 |

| 3 | 91 |

| 4 | 91 |

Table 1: Reusability of [bmim]Br in the synthesis of a benzothiazole (B30560) derivative. Data sourced from Shaabani, A. et al. (2008). nih.govscielo.org.za

This example underscores the feasibility of incorporating ionic liquid recycling into the synthesis of related heterocyclic structures such as this compound. The choice of recovery method would depend on the specific properties of the ionic liquid used and the product synthesized. For instance, if a water-miscible ionic liquid like [bmim]Br is used, a similar water-washing and evaporation technique could be applicable. For water-immiscible ionic liquids, a simple phase separation could be employed to recover the IL.

The development of efficient recycling protocols is crucial for the industrial application of ionic liquids in the synthesis of this compound and its derivatives, aligning the chemical manufacturing process with the principles of green chemistry.

Reactivity Mechanisms and Advanced Chemical Transformations of 5 Chloro 2,1,3 Benzothiadiazole Derivatives

Nucleophilic and Electrophilic Aromatic Substitution Patterns

The reactivity of the 5-chloro-2,1,3-benzothiadiazole ring is dictated by the electron-deficient nature of the BTD system and the electronic effects of the chloro substituent. diva-portal.orgacs.org

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing character of the benzothiadiazole ring system makes the aromatic ring susceptible to nucleophilic attack. This is further enhanced by the presence of electron-withdrawing groups. youtube.com In the context of this compound, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.com The presence of strong electron-withdrawing groups ortho or para to the leaving group activates the ring towards this type of substitution. youtube.com

Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which involves a benzyne (B1209423) intermediate. masterorganicchemistry.comyoutube.com This mechanism is often favored in the absence of strong electron-withdrawing groups and under high-temperature conditions with a strong base. masterorganicchemistry.comyoutube.com A hydrogen atom ortho to the leaving group is abstracted, leading to the formation of a highly reactive aryne, which is then attacked by a nucleophile. masterorganicchemistry.com

Electrophilic Aromatic Substitution:

Due to the electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) ring, electrophilic aromatic substitution reactions generally require harsh conditions. diva-portal.orgacs.org The reaction of an aromatic ring with an electrophile forms a resonance-stabilized carbocation intermediate, and the subsequent loss of a proton restores aromaticity. uci.edu The positions most susceptible to electrophilic attack are typically the C4 and C7 positions. diva-portal.orgacs.org However, the presence of the chloro group at the 5-position will influence the regioselectivity of further electrophilic substitutions.

Regioselectivity and Steric/Electronic Influences on Substitution

The regioselectivity of substitution reactions on the this compound ring is a result of the interplay between steric and electronic factors.

Electronic Influences:

The nitrogen atoms in the thiadiazole ring are strongly electronegative, which deactivates the benzene (B151609) ring towards electrophilic attack and activates it towards nucleophilic attack. diva-portal.orgacs.org

The C4 and C7 positions are generally the most reactive towards electrophiles due to the electronic influence of the fused thiadiazole ring. diva-portal.orgacs.org

The chlorine atom at the C5 position is an ortho, para-directing deactivator for electrophilic substitution due to the competing effects of its inductive electron withdrawal and resonance electron donation. uci.edu

For nucleophilic substitution, the positions ortho and para to an electron-withdrawing group are activated. In the case of this compound, the inherent electron deficiency of the BTD ring system makes the entire benzenoid portion susceptible to nucleophilic attack, with the chloro group serving as a potential leaving group.

Steric Influences:

Steric hindrance can play a significant role in directing incoming substituents. For instance, in Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole, high regioselectivity for the C5-H bond is observed, which is attributed to the inhibitory effect of the N3 lone pair, analogous to what is seen in pyridines and quinolines. diva-portal.orgacs.org

In reactions involving bulky reagents, substitution at less sterically hindered positions is favored.

Recent research has demonstrated that regioselective Ir-catalyzed C-H borylation can provide access to 5-boryl BTD building blocks, which can then be further functionalized at the C4, C5, C6, and C7 positions. diva-portal.orgacs.org This highlights a modern approach to overcoming the traditional limitations in functionalizing the BTD core.

| Reaction Type | Position(s) of Substitution | Influencing Factors | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C4 and C7 | Electron-deficient nature of the BTD ring. | diva-portal.orgacs.org |

| Ir-catalyzed C-H Borylation | C5 (high selectivity) | Inhibitory effect of the N3 lone pair. | diva-portal.orgacs.org |

| Bromination of 5-hydroxy-BTD | C4 | The preference of the C4 position for electrophilic aromatic substitution is enhanced by the C5-hydroxy group. | diva-portal.org |

Oxidation and Reduction Pathways

The 2,1,3-benzothiadiazole ring system can undergo both oxidation and reduction reactions.

Reduction: The thiadiazole ring can be reductively cleaved to regenerate the corresponding 1,2-diaminobenzene derivative. wikipedia.org This property can be utilized as a method to protect the amino groups during other transformations on the benzene ring. wikipedia.org

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized. Additionally, substituents on the benzothiadiazole ring can undergo oxidation. For example, the oxidation of aniline (B41778) can lead to the formation of azoxybenzene. mdpi.com

Coupling Reactions for Complex Architectures (e.g., Azo Compounds)

This compound derivatives are valuable substrates for various coupling reactions to construct more complex molecular architectures.

Azo Coupling: Azo compounds, characterized by the -N=N- group, can be synthesized from derivatives of this compound. mdpi.com The general method involves the diazotization of a primary aromatic amine to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aromatic amine. nih.gov For instance, 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833) can be diazotized and coupled with various components to form novel azo dyes. ekb.egacu.edu.in

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the C5 position can participate in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. These reactions are powerful tools for forming carbon-carbon bonds. For example, after conversion of the chloro group to a more reactive group like a boryl ester via C-H borylation, Suzuki coupling with a range of (hetero)aryl bromides can be performed to introduce aryl substituents at the C5 position. diva-portal.org

| Reaction | Reactants | Product Type | Reference |

|---|---|---|---|

| Azo Coupling | Diazotized 4-amino-5-chloro-2,1,3-benzothiadiazole and an electron-rich coupling component | Azo compounds | ekb.egacu.edu.in |

| Suzuki Coupling | 5-Boryl-2,1,3-benzothiadiazole and (hetero)aryl bromides | 5-Aryl-2,1,3-benzothiadiazoles | diva-portal.org |

| Stille Coupling | Organostannane and an organo-halide/triflate | Complex coupled products | mdpi.com |

Intramolecular Cyclization Reactions for Fused Heterocyclic Systems

Derivatives of this compound can be used as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic aromatic compounds with tailored electronic and photophysical properties. For example, 5,6-dinitro-BTD derivatives bearing thiophene (B33073) or phenyl substituents at the 4 and 7 positions can undergo cyclization to form π-extended BTDs fused with thienopyrrole or indole. mdpi.com While this specific example does not start with a 5-chloro derivative, it illustrates the potential for intramolecular cyclizations within the BTD framework to build complex fused systems.

Mechanistic Insights from Computational Chemistry (e.g., DFT Studies on Reactivity)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and electronic properties of this compound and its derivatives. diva-portal.orgacs.orgmdpi.com

Computational Chemistry and Theoretical Studies of 5 Chloro 2,1,3 Benzothiadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used extensively to investigate the properties of 2,1,3-benzothiadiazole (B189464) (BTD) systems. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, guiding experimental research.

DFT calculations are instrumental in determining the electronic characteristics of BTD derivatives. The 2,1,3-benzothiadiazole core is recognized as a privileged electron-acceptor unit. acs.org This electron-deficient nature is a key feature influencing the molecule's behavior in charge-transfer interactions and its application in optoelectronic devices. acs.orgmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding electronic transitions and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity and a greater ease of electronic excitation, which is relevant for applications in materials science and for predicting bioactivity. nih.gov

In studies of related BTD derivatives, the HOMO energy level is often found to be spread across the molecule, while the LUMO is typically localized on the electron-deficient benzothiadiazole moiety. nih.gov The HOMO-LUMO gap can be tuned by adding different substituents to the BTD core. For instance, theoretical calculations on various BTD-based polymers have shown that the energy levels and the resulting electronic band gaps can be systematically altered. While specific values for 5-Chloro-2,1,3-benzothiadiazole are not detailed in the provided sources, the table below illustrates typical calculated values for related BTD-containing polymers, showcasing how DFT is used to predict these properties.

| Polymer | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |

| PTBTT | -5.68 | -3.91 | 1.77 |

| PHTBTHT | -5.71 | -3.72 | 1.99 |

| PFBTF | -5.61 | -4.04 | 1.57 |

| PTTBTTT | -5.51 | -3.71 | 1.80 |

This table showcases DFT-calculated electronic properties for various benzothiadiazole-containing polymers to illustrate the application of this methodology.

DFT optimizations provide precise information about the geometry of molecules, including bond lengths, bond angles, and dihedral angles. For the BTD framework, DFT has been used to study the planarity of the molecule, a feature that facilitates close intermolecular contacts and is advantageous for charge carrier mobility in organic electronics. nih.gov

Furthermore, DFT calculations can elucidate the aromaticity of the system and predict structural distortions. In a study on the generation of a 2,1,3-benzothiadiazol-4,5-yne intermediate, DFT calculations at the B3LYP/6−311++G(d,p) level were used to predict a significant distortion in the aryne's triple bond. diva-portal.org This distortion was calculated by comparing the C4 and C5 bond angles, with the predicted difference favoring nucleophilic attack at the C5 position. diva-portal.org Such analyses are crucial for understanding and predicting the regioselectivity of chemical reactions. diva-portal.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential drug candidates by simulating their interaction with a biological target, such as a protein receptor or enzyme. researchgate.net

In the context of related heterocyclic compounds, docking studies are frequently combined with DFT to evaluate binding affinities. For example, in silico studies on benzimidazole (B57391) and benzothiazole (B30560) derivatives have used molecular docking to investigate their binding affinity towards targets like the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The docking scores provide a quantitative estimate of the binding affinity, helping to identify the most promising compounds for further investigation. researchgate.netnih.gov While specific docking studies for this compound were not found, the methodology is broadly applied to thiadiazoles to evaluate their potential as therapeutic agents against various diseases. researchgate.net

| Compound | Target Enzyme | Docking Score (kcal/mol) |

| Compound 7 (a 1,3,4-thiadiazole (B1197879) derivative) | Mpro | -11.4 |

| Compound 7 (a 1,3,4-thiadiazole derivative) | PLpro | -9.4 |

| Compound 7 (a 1,3,4-thiadiazole derivative) | RdRp | -8.2 |

| Compound 7 (a 1,3,4-thiadiazole derivative) | RBD | -6.8 |

This table presents docking scores for a related thiadiazole compound against several SARS-CoV-2 targets, illustrating the application of molecular docking. researchgate.net

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

For the BTD scaffold, DFT has been employed to understand its reactivity and the mechanisms of its functionalization. For instance, research into the derivatization of BTD has involved studying the generation and capture of novel BTD-based heteroarynes. nih.gov DFT calculations were used to predict the regioselectivity of these aryne reactions. diva-portal.org By calculating the energies of different potential intermediates and transition states, researchers can rationalize why a reaction proceeds through a specific pathway, such as the observed exclusive deprotonation at the C4–H position during the formation of certain aryne trapping products. diva-portal.org

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

In the context of drug design involving related heterocyclic systems, MD simulations are often performed after molecular docking to assess the stability of the ligand-protein complex. researchgate.netnih.gov For example, MD simulations have been used to study the physical movements and dynamic evolution of benzothiazole derivatives when bound to a protein target. nih.gov These simulations can confirm the stability of the binding pose predicted by docking, analyze the persistence of key interactions (like hydrogen bonds), and calculate binding free energies, offering a more rigorous evaluation of the potential drug candidate. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ronih.gov By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. chalcogen.ro

QSAR studies have been performed on various classes of compounds containing benzimidazole and thiadiazole rings to model their antimicrobial or anticancer activities. chalcogen.ronih.gov In a typical 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a predictive model. nih.gov The statistical quality of these models is validated using parameters such as the leave-one-out cross-validation coefficient (q²) and the predictive correlation coefficient (r²pred). nih.gov These validated models can then be used to design novel derivatives with potentially enhanced biological activity. chalcogen.ronih.gov

| QSAR Model | q² (leave-one-out) | r²pred (predictive) | Number of Components | Standard Error of Estimation (SEE) |

| CoMFA | 0.727 | 0.714 | 6 | 0.176 |

| CoMSIA | 0.640 | 0.748 | 6 | 0.152 |

This table shows validation statistics for CoMFA and CoMSIA models developed for a series of benzimidazole derivatives, demonstrating the statistical validation of a QSAR model. nih.gov

Applications of 5 Chloro 2,1,3 Benzothiadiazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a cornerstone in the design of materials for organic electronics and optoelectronics. dntb.gov.uanih.govacs.org Its derivatives are integral to the creation of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). dntb.gov.uanih.govacs.orgmdpi.comresearchgate.net The electron-deficient character of the BTD unit is a key feature in these applications. cjps.org

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 2,1,3-benzothiadiazole are widely utilized as building blocks for luminescent materials and in the fabrication of Organic Light-Emitting Diodes (OLEDs). dntb.gov.uanih.govacs.orgmdpi.comresearchgate.net The introduction of the 2,1,3-benzothiadiazole acceptor can lead to the development of highly efficient red thermally activated delayed fluorescence (TADF) emitters. For instance, D–A–D structured fluorescent molecules incorporating a 2,1,3-benzothiadiazole acceptor have been synthesized, resulting in OLEDs with a maximum external quantum efficiency of 8.8% and an emission peak at 636 nm. rsc.org

Researchers have synthesized new luminophores containing 2,1,3-benzothiadiazole that exhibit high quantum yields in film. nih.gov One such luminophore, a BTD derivative with an aryl-bridged carbazole (B46965) unit, demonstrated notable electron and hole mobility, leading to OLEDs with high brightness and efficiency. nih.gov These compounds act as both luminophores and active transport centers for charge carriers within the emissive layer of OLED devices. nih.gov Furthermore, luminescent complexes have been developed by associating the 2,1,3-benzothiadiazole fluorophore with coordinating motifs. researchgate.net

Table 1: Performance of OLEDs Incorporating BTD Derivatives

| BTD-based Material | Device Performance | Emission Peak | Reference |

|---|---|---|---|

| D–A–D structured TADF emitter | 8.8% External Quantum Efficiency | 636 nm | rsc.org |

| BTD with aryl bridged carbazole unit | High brightness and efficiency | Not specified | nih.gov |

Organic Solar Cells (OSCs) and Photovoltaic Materials

The 2,1,3-benzothiadiazole (BTD) unit is a fundamental component in the development of organic solar cell (OSC) materials, including polymer solar cells, small organic molecule solar cells, and dye-sensitized solar cells. researchgate.net Its electron-deficient nature makes it a crucial building block for constructing conjugated polymers used in OSCs. cjps.org The introduction of chlorine into the benzothiadiazole unit has been shown to enhance the open-circuit voltage of polymer solar cells. osti.gov

In one study, the incorporation of a chlorinated benzothiadiazole-based polymer, PCBT4T-2OD, which has one chlorine atom on the BT moiety, resulted in a power conversion efficiency (PCE) of up to 8.20%. osti.gov The chlorination was found to adjust the polymer's band gap and influence its molecular packing morphology. osti.gov Another approach involves using 2,1,3-benzothiadiazole-5,6-dicarboxylic imide as a building block, which has led to OSCs with efficiencies exceeding 8% without the need for additives or annealing. nih.gov

Furthermore, BTD derivatives have been employed as photosensitizers in dye-sensitized solar cells (DSSCs). A series of BTD-based organic dyes demonstrated PCEs ranging from 7.0% to 9.8%. rsc.orgrsc.org A co-sensitization strategy, combining two different BTD dyes, further boosted the PCE to 10.9%. rsc.orgrsc.org In ternary organic solar cells, a BTD-based cascade material was used to enhance exciton (B1674681) dissociation and electron transfer, leading to a 12% improvement in photovoltaic performance compared to the binary device. mdpi.com

Table 2: Performance of OSCs and DSSCs with BTD Derivatives

| Device Type | BTD-based Material/Strategy | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Polymer Solar Cell | PCBT4T-2OD (one chlorine on BT) | 8.20% | osti.gov |

| Organic Solar Cell | 2,1,3-benzothiadiazole-5,6-dicarboxylic imide | >8% | nih.gov |

| Dye-Sensitized Solar Cell | Single BTD-based organic dye | 7.0% - 9.8% | rsc.orgrsc.org |

| Dye-Sensitized Solar Cell | Co-sensitization with two BTD dyes | 10.9% | rsc.orgrsc.org |

| Ternary Organic Solar Cell | BTD-based cascade material | 8.34% | mdpi.com |

Organic Field-Effect Transistors (OFETs)

The utility of 2,1,3-benzothiadiazole (BTD) and its derivatives extends to the fabrication of Organic Field-Effect Transistors (OFETs). dntb.gov.uanih.govacs.orgmdpi.com The inherent electronic properties of the BTD core contribute to the performance of these devices. Research has shown that chlorinated isoindigo polymers can be used to create balanced and ambient-stable ambipolar high-performance field-effect transistors. osti.gov This suggests that the introduction of chlorine, as in 5-Chloro-2,1,3-benzothiadiazole, can be a strategic approach to modulate the performance of organic semiconductors in OFETs.

Design of Donor-Acceptor (D-A) Materials

The 2,1,3-benzothiadiazole (BTD) moiety is a quintessential electron-acceptor unit used in the design of donor-acceptor (D-A) materials. rsc.org This architectural motif is fundamental for creating materials with tailored electronic and photophysical properties for various organic electronic applications. mdpi.com The strong electron-withdrawing ability of the BTD core, when combined with electron-donating units, facilitates intramolecular charge-transfer (ICT) processes upon excitation. researchgate.net This principle is widely exploited in the development of materials for OLEDs, OSCs, and OFETs.

For instance, D-A-D structured molecules employing 2,1,3-benzothiadiazole as the acceptor have been designed as red TADF emitters for OLEDs. rsc.org In the context of OSCs, push-pull type polymers with alternating electron-rich and electron-deficient units, such as BTD, are designed to achieve narrow band gaps and good overlap with the solar spectrum. nih.gov The synthesis of D-A-D type near-infrared (NIR-II) fluorophores based on BTD derivatives has also been a focus of research for bioimaging applications. researchgate.net

Functional Polymers and Covalent Organic Frameworks

Beyond discrete molecules, 2,1,3-benzothiadiazole (BTD) and its derivatives are incorporated into larger, structured materials like functional polymers and Covalent Organic Frameworks (COFs). dntb.gov.ua BTD-based conjugated polymers are particularly significant in the field of organic solar cells, where they can function as either electron donors or acceptors, achieving high power conversion efficiencies. cjps.org

Researchers have synthesized benzothiadiazole-functionalized D–A type COFs that exhibit high crystallinity, porosity, and stability. These COFs have demonstrated efficient photocatalytic reduction of Cr(VI) under visible light, with one variant, TPB-BT-COF, achieving over 99% reduction. rsc.org The co-condensation of electron-deficient units like BTD into the COF structure promotes the separation of photoexcited electrons and holes, leading to enhanced photocatalytic activity. rsc.org

Sensing Optical Devices and Fluorescent Probes

The inherent fluorescence of 2,1,3-benzothiadiazole (BTD) derivatives makes them excellent candidates for the development of sensing optical devices and fluorescent probes. dntb.gov.uamdpi.comdoaj.org These materials are designed to detect a variety of analytes, including ions and neutral molecules, through changes in their chromogenic and/or fluorogenic properties. dntb.gov.uamdpi.com

BTD derivatives have been successfully applied as fluorescent probes for bioimaging, capable of targeting specific cellular components like nuclei, mitochondria, and lipid droplets. nih.govnih.gov Their desirable photophysical properties include large Stokes shifts, high quantum yields, and significant photostability. nih.gov Research has demonstrated the synthesis of highly fluorescent lipophilic BTD derivatives that can be used as optical sensors for tagging materials and detecting fuel adulteration. researchgate.net Furthermore, aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives have been synthesized and shown to selectively sense mercury(II) cations, acetate (B1210297) anions, and nitroaromatic compounds. dntb.gov.ua

Chromogenic and Fluorogenic Chemosensors

Derivatives of 2,1,3-benzothiadiazole are versatile building blocks for chromogenic and fluorogenic chemosensors, which signal the presence of specific analytes through a change in color or fluorescence. mdpi.com These sensors are designed with a signaling unit (the fluorophore/chromophore) and a recognition site that selectively interacts with the target analyte. The BTD core often serves as the fluorescent signaling component. mdpi.com

The operating principle of these sensors frequently involves mechanisms like intramolecular charge transfer (ICT). In a typical design, an electron-donating group is connected to the electron-accepting BTD core. Upon binding an analyte, the electronic properties of the system are perturbed, leading to a noticeable change in the ICT process and, consequently, a shift in the absorption or emission spectra. This allows for "naked-eye" detection in some cases. mdpi.comnih.gov For instance, a chemosensor for cyanide detection was developed by coupling a benzothiazole (B30560) moiety with an indenedione group, where the nucleophilic addition of cyanide disrupts the ICT pathway, causing a distinct color and fluorescence change. nih.gov

The versatility of the BTD framework allows for the synthesis of a wide range of sensors for cations, anions, and neutral molecules. mdpi.com The introduction of chlorine atoms onto the BTD ring, as in this compound, can enhance the electron-accepting nature of the core, potentially increasing the sensitivity and selectivity of the chemosensor. While specific studies focusing exclusively on this compound as the primary component of a chemosensor are not extensively detailed in the provided results, the synthesis of related chlorinated compounds like 5,6-dichloro-2,1,3-benzothiadiazole is a known precursor for semiconducting materials. mdpi.com The general strategy involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂). mdpi.com

Table 1: Examples of BTD-based Chemosensors and their Analytes This table presents examples of chemosensors built upon the broader 2,1,3-benzothiadiazole framework to illustrate the application principles.

| Sensor Base | Target Analyte(s) | Detection Method | Reference |

|---|---|---|---|

| Benzothiazole-indenedione | Cyanide (CN⁻) | Colorimetric & Fluorogenic | nih.gov |

| Benzoxadiazole (related structure) | Mercury (Hg²⁺) & Copper (Cu²⁺) | Colorimetric (Naked-eye) | nih.gov |

NIR-Emitting and NIR-II Bioimaging Fluorophores

In the field of biomedical sciences, fluorescence bioimaging is a crucial non-invasive diagnostic tool. dntb.gov.ua Imaging in the second near-infrared (NIR-II) window (1000–1700 nm) offers significant advantages, including deeper tissue penetration, high spatial resolution, and an improved signal-to-noise ratio due to reduced tissue autofluorescence and scattering. nih.govresearchgate.net Small organic molecules are particularly attractive for creating NIR-II fluorophores because of their high biocompatibility, rapid clearance from the body, and tunable properties. dntb.gov.uaberkeley.edu

The 2,1,3-benzothiadiazole (BTD) scaffold and its derivatives are pivotal in constructing high-performance NIR-II fluorophores. dntb.gov.uaberkeley.edu These fluorophores are often based on a donor-acceptor-donor (D-A-D) architecture, where the BTD unit functions as the central electron acceptor (A). nih.govdntb.gov.ua By chemically modifying the donor (D) units or the BTD core itself, the photophysical properties, such as the emission wavelength, can be precisely controlled. nih.gov

The introduction of chlorine atoms is one strategy employed to fine-tune these properties. Halogenation can lead to a red-shift in the emission spectrum, pushing it further into the NIR region. For example, a series of donor-acceptor polymers based on dichlorinated-2,1,3-benzothiadiazole were synthesized for use in organic electronics, demonstrating that chlorine substitution significantly alters the material's electronic properties and molecular organization. researchgate.net While this specific study focused on transistors, the underlying principles of property tuning are directly applicable to the design of fluorophores.

Researchers have successfully developed novel NIR-II fluorophores based on benzo-bis(1,2,5-thiadiazole) with emission maxima around 1100 nm. nih.govresearchgate.net These probes have enabled highly specific targeted imaging of cancer in live animal models. nih.govresearchgate.net The development of small-molecule NIR-II dyes is a challenging yet rapidly advancing field, with BTD derivatives playing a central role due to their chemical stability and synthetic accessibility. dntb.gov.uanih.gov

Table 2: Photophysical Properties of Selected BTD-based NIR Fluorophores This table showcases data for representative NIR fluorophores derived from the BTD family to highlight their performance.

| Fluorophore Scaffold | Max. Emission (nm) | Application | Reference |

|---|---|---|---|

| Benzo-bis(1,2,5-thiadiazole) derivative (Q4) | ~1100 | Prostate Cancer Imaging | nih.govresearchgate.net |

| 5,6-difluorobenzo[c] mdpi.comdntb.gov.uanih.govthiadiazole (BTDF) derivative | Deep-Red to NIR | Organic Light-Emitting Diodes (OLEDs) | frontiersin.org |

Medicinal Chemistry and Biological Activity of 5 Chloro 2,1,3 Benzothiadiazole Derivatives

Pharmacological Properties and Therapeutic Potential

Derivatives of 5-chloro-2,1,3-benzothiadiazole have demonstrated significant potential across various therapeutic areas. The strategic incorporation of different functional groups onto this core structure has allowed for the development of compounds with potent and, in some cases, selective biological activities.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The search for novel antimicrobial agents is a critical area of research, and derivatives of this compound have shown promise in this domain. Studies have indicated that the presence of the 5-chloro substituent on the benzothiazole (B30560) ring can enhance antibacterial activity. For instance, certain azo dyes based on 6-substituted benzothiazole, where the substituent at the 5-position is a chloro group, have demonstrated antibacterial activity comparable to the standard drug streptomycin (B1217042) against pathogens like Salmonella typhimurium and Klebsiella pneumoniae.

The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial and Antifungal Activity of Selected 5-Chloro-Substituted Benzazole Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B) | Staphylococcus aureus, Escherichia coli | Good activity, half of Ampicillin and Cephalexin | researchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good activity, half of Miconazole | researchgate.net |

| 6-substituted benzothiazole-based azo dye (with 5-chloro group) | Salmonella typhimurium, Klebsiella pneumonia | MIC = 25–50 μg/ml (equipotent to streptomycin) | lookchem.com |

It is noteworthy that derivatives of the closely related 5-chloro-1,3-benzoxazol-2(3H)-one have also been synthesized and have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans. researchgate.net This suggests that the 5-chloro-substituted benzazole core is a valuable template for the development of new antimicrobial agents.

Anticancer Properties

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and derivatives of this compound have been investigated for their potential in this area. Research has shown that the introduction of a chloro group can contribute to the cytotoxic activity of benzothiazole derivatives against various cancer cell lines.

For example, certain 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives have exhibited significant anticancer activity, with some compounds inhibiting the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov The anticancer efficacy is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Anticancer Activity of Selected Chloro-Substituted Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Substituted chloromethylbenzamide (B8583163) benzothiazole | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 µM to 8.8 µM | journaljpri.com |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 µM | journaljpri.com |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | MOLT-4, SR (Leukemia); SW-620 (Colon cancer); SF-539 (CNS cancer); SK-MEL-5 (Melanoma) | < 0.01–0.02 μM (GI50) | nih.gov |

These findings underscore the potential of this compound derivatives as a foundation for the design of new and effective anticancer therapies.

Other Biological Activities (e.g., Anthelmintic, Antidiabetic, Anticonvulsant)

Beyond their antimicrobial and anticancer properties, derivatives of the broader benzothiazole and thiadiazole classes have been explored for a range of other biological activities. While specific data for this compound derivatives in these areas is still emerging, the existing literature provides a strong rationale for their investigation.

Anthelmintic Activity: Research on fluoro-benzothiazole Schiff's bases has demonstrated their potential as anthelmintic agents. lookchem.com The synthesis and screening of benzimidazole (B57391) derivatives have also yielded compounds with significant anthelmintic properties against earthworms. scirp.org

Antidiabetic Activity: Several studies have highlighted the potential of thiadiazole and benzothiazole derivatives as antidiabetic agents. nih.govmdpi.comnih.gov For instance, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been shown to lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. mdpi.comnih.gov The mechanism of action for some of these derivatives involves the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comnih.gov

Anticonvulsant Activity: Hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone have been synthesized and found to be more active than the standard drug phenytoin (B1677684) in pentylenetetrazole-induced seizure tests. mdpi.comnih.gov Furthermore, certain triazole derivatives have shown potent anticonvulsant activity with low ED50 values. journaljpri.com This suggests that the incorporation of a chloro-substituted benzazole moiety could be a viable strategy for developing new anticonvulsant drugs.

Mechanism of Action Studies

Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For derivatives of this compound, research has begun to elucidate the molecular pathways they target.

Interaction with Nucleic Acids and Viral Replication Inhibition

One of the proposed mechanisms of action for the biological activity of benzothiazole derivatives is their interaction with nucleic acids. nih.gov It is suggested that these compounds can bind to DNA, potentially through intercalation between the base pairs. This interaction can disrupt the normal functions of DNA, such as replication and transcription, which could explain their antimicrobial and anticancer effects. The binding of a ligand to DNA can be studied using techniques like electronic absorption spectroscopy, where changes in the absorbance spectrum of the compound upon addition of DNA can indicate an interaction. nih.gov For some benzothiazole Schiff bases, a hyperchromic shift (an increase in absorbance intensity) has been observed, suggesting a groove binding mode with DNA. nih.gov

Vaccine Adjuvant Potential and Immune Response Modulation

While specific studies on the vaccine adjuvant potential of this compound derivatives are not extensively documented, the broader class of benzothiazole derivatives has shown promise in modulating immune responses. Research into synthetic adjuvants has identified various chemical structures capable of enhancing the immune response to antigens. For instance, certain synthetic glycopeptides have been found to increase the humoral immune response in aqueous media, and some are even active orally. The modulation of the immune response is highly dependent on the chemical structure of these analogs, with minor modifications leading to significant changes in activity, including the potential to inhibit the immune response.

Derivatives of the related benzothiazole scaffold have been investigated for their immunomodulatory activities. Some benzothiazole analogs have demonstrated potent inhibitory effects on PHA-activated peripheral blood mononuclear cells (PBMCs). Furthermore, certain derivatives can suppress the oxidative burst and reactive oxygen species (ROS) production in phagocytes and inhibit the production of nitrites in murine macrophages, indicating a potential anti-inflammatory effect. This capacity to modulate immune pathways suggests that specific derivatives of this compound could theoretically be explored for their adjuvant properties, although direct evidence remains to be established.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different substituents and their positions on the benzothiadiazole core influence the compound's activity.

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. researchgate.neteurochlor.org Chlorination can enhance the lipophilicity of a compound, which may lead to increased absorption and interaction with biological targets. researchgate.net However, the effect of a chlorine substituent is highly position-dependent and can either increase, decrease, or have no significant effect on the biological activity of the parent compound. researchgate.neteurochlor.org

In the broader class of benzothiazole derivatives, substitutions at various positions of the benzothiazole ring have been shown to be crucial for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. benthamscience.com For instance, in a series of (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives synthesized and tested for antinociceptive activity, the nature of the substituent on the propanamide side chain significantly influenced the analgesic effect. nih.gov Specifically, a derivative bearing a 4-chlorophenyl)piperazine moiety (compound 11e) exhibited the most potent activity. nih.gov

In another study on benzothiazole derivatives with antiproliferative activity, the presence and position of substituents on a phenylacetamide side chain attached to a 5-chlorobenzothiazole core were critical. mdpi.com Derivatives with different halogen substitutions on the phenyl ring displayed varying levels of cytotoxicity against cancer cell lines. mdpi.com This highlights the principle that even small changes to the substituent pattern can lead to significant differences in biological efficacy.

The development of 2,1,3-benzothiadiazole (B189464) derivatives as functional molecules has been advanced by methods that allow for predictable and systematic substitutions at various positions on the benzenoid ring. nih.gov This opens up possibilities for creating diverse libraries of compounds for screening and optimizing biological activity.

Agricultural Applications as Plant Activators and Herbicides

In the agricultural sector, derivatives of benzothiadiazole have been successfully developed as plant activators. These compounds are not directly biocidal but instead, they stimulate the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). wikipedia.orgherts.ac.uknih.govnih.gov

One of the most prominent examples is Acibenzolar-S-methyl (ASM), a derivative of benzo wikipedia.orgherts.ac.ukagropages.comthiadiazole. wikipedia.orgherts.ac.uk ASM is used as a fungicide and plant activator on a variety of crops. wikipedia.org It is a profungicide that is hydrolyzed in the plant to its active carboxylic acid metabolite. wikipedia.org This active form mimics the action of salicylic (B10762653) acid, a key signaling molecule in the SAR pathway, leading to the induction of defense-related genes and the production of pathogenesis-related (PR) proteins. wikipedia.orgnih.gov This provides broad-spectrum protection against a range of fungal, bacterial, and viral pathogens. agropages.commdpi.com

While ASM is a derivative of the isomeric benzo wikipedia.orgherts.ac.ukagropages.comthiadiazole, the principle of inducing SAR is a key application for this class of compounds. Research has also been conducted on other benzothiadiazole derivatives, such as N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), for their ability to protect crops like zucchini against viral and fungal diseases. mdpi.com

Bentazone, a benzothiadiazine derivative, is used as a selective post-emergence herbicide to control broadleaf weeds in various crops. nih.govpomais.com It acts by inhibiting photosynthesis in susceptible weeds. pomais.com This demonstrates the versatility of the broader benzothiadiazole and related heterocyclic structures in agricultural applications.

The induction of Systemic Acquired Resistance (SAR) is a key mechanism by which benzothiadiazole derivatives protect plants. SAR is a state of heightened defense preparedness that is activated throughout the plant following an initial localized pathogen attack or treatment with a chemical inducer. nih.govresearchgate.net Benzothiadiazole (BTH), the parent compound of ASM, is a potent inducer of SAR. nih.govresearchgate.net

Treatment with BTH or its derivatives leads to the activation of a signal transduction pathway that is also triggered by the natural signaling molecule, salicylic acid. nih.gov This results in the expression of a battery of defense-related genes, including those encoding pathogenesis-related (PR) proteins, which have antimicrobial properties. nih.gov One of the key features of SAR is the phenomenon of "priming," where the plant is conditioned to respond more rapidly and strongly to subsequent pathogen attacks. nih.gov

BTH-induced SAR has been shown to be effective in a wide range of plants, including wheat, tobacco, and Arabidopsis, protecting them against various pathogens like powdery mildew, turnip crinkle virus, and Pseudomonas syringae. nih.govnih.govresearchgate.net The protective effect of BTH is not due to direct toxicity to the pathogens but rather to the enhanced defense capacity of the host plant. nih.gov This includes responses like the formation of papillae and the browning of penetrated epidermal cells, which help to halt the progression of the pathogen. nih.gov

The following table summarizes the agricultural applications of some benzothiadiazole and related derivatives:

| Compound Name | Application | Mechanism of Action | Target Crops | Target Pests/Diseases |

| Acibenzolar-S-methyl (ASM) | Plant Activator / Fungicide | Induces Systemic Acquired Resistance (SAR) | Tobacco, Leafy vegetables, Tomatoes, Wheat | Blue mold, Downy mildew, Bacterial spot, Powdery mildew |

| Benzothiadiazole (BTH) | Plant Activator | Induces Systemic Acquired Resistance (SAR) | Wheat, Tobacco, Arabidopsis, various crops | Powdery mildew, various fungal, bacterial, and viral pathogens |

| Bentazone | Herbicide | Inhibition of photosynthesis | Soybeans, Rice, Peanuts, Corn, Alfalfa | Broadleaf weeds |

| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Plant Activator | Induces Systemic Acquired Resistance (SAR) | Zucchini | Viral and fungal pathogens |

Analytical Methodologies for 5 Chloro 2,1,3 Benzothiadiazole and Its Metabolites/impurities

Chromatographic Purity Assessment (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for determining the purity of 5-Chloro-2,1,3-benzothiadiazole and its derivatives. HPLC separates the main compound from any potential impurities, allowing for accurate purity assessment.

A common approach involves reverse-phase (RP) HPLC. For the closely related compound, 4-Amino-5-chloro-2,1,3-benzothiadiazole (B17833), a specific RP-HPLC method has been developed that is suitable for purity analysis and scalable for preparative separation to isolate impurities. sielc.com This method can be adapted for this compound. The conditions for such a separation are detailed in the table below.

Table 1: Example HPLC Method for Analysis of a this compound Derivative

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Detector | UV, Mass Spectrometry (MS) |

| Notes | For MS compatibility, the phosphoric acid modifier is typically replaced with a volatile acid like formic acid. This method is also suitable for pharmacokinetic studies. sielc.com |

Commercial suppliers of related compounds, such as 4-Amino-5-chloro-2,1,3-benzothiadiazole and the active pharmaceutical ingredient Tizanidine (which contains the this compound core), often specify purity levels greater than 95% or 98% as determined by HPLC. lgcstandards.comsigmaaldrich.com Thin-Layer Chromatography (TLC) is also utilized, particularly for monitoring the progress of chemical reactions during synthesis, as noted in patent literature for the production of Tizanidine. google.com

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For the benzothiadiazole ring, characteristic signals appear in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) and thiadiazole rings are indicative of the structure. For instance, in related benzothiadiazoles, the carbon atoms of the heterocyclic ring (C3a/C7a) show distinct chemical shifts. mdpi.com In studies of related functionalized benzothiadiazoles, ¹H NMR has been used to determine reaction yield by using an internal standard. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. In studies of various benzothiadiazole derivatives, MS and HRMS have been used to confirm the identity of newly synthesized compounds by matching the calculated mass with the experimentally found mass. sci-hub.se

Table 2: Representative Spectroscopic Data for Benzothiadiazole Derivatives

| Technique | Compound Type | Observation | Reference |

|---|---|---|---|

| ¹H NMR | Phenyl-substituted benzothiadiazole | Aromatic protons (m, 3H) at δ = 7.93–7.85 ppm. | sci-hub.se |

| ¹³C NMR | Phenyl-substituted benzothiadiazole | Signals for heterocyclic carbons at δ = 154.1, 153.4 ppm. | sci-hub.se |

| HRMS | Bromo-phenyl-substituted benzothiadiazole | Calculated m/z for C₁₂H₇BrN₂S: 289.9513; Found: 289.9505. | sci-hub.se |

Detection and Quantification in Complex Mixtures

The ability to detect and quantify this compound and its derivatives in complex mixtures is critical for applications ranging from pharmaceutical analysis to environmental monitoring. The inherent fluorescent properties of the 2,1,3-benzothiadiazole (B189464) core make it a candidate for sensitive detection methods.

HPLC methods, as described for purity assessment, are also the primary means for quantification. When coupled with a suitable detector like a UV-Vis or mass spectrometer, HPLC can separate the target analyte from a complex matrix and provide accurate concentration data. The suitability of an RP-HPLC method for pharmacokinetic studies indicates its applicability for quantifying the compound in biological fluids like blood or plasma. sielc.com

In the context of pharmaceutical manufacturing, HPLC is used to detect and quantify process-related impurities at very low levels. For example, in the production of Tizanidine hydrochloride, an unknown process impurity was detected at levels of 0.05% to 0.15% w/w using HPLC, demonstrating the sensitivity and quantitative power of the technique in a complex solid matrix. ijpsonline.com

Impurity Profiling and Process-Related Impurities

Impurity profiling is a critical aspect of chemical process development and quality control. Understanding the potential impurities that can arise during the synthesis of this compound is essential for ensuring its quality and safety in subsequent applications. Impurities can originate from starting materials, intermediates, by-products, or degradation products.

The synthesis of Tizanidine, which uses a this compound derivative as a key precursor, provides significant insight into potential process-related impurities. ijpsonline.com Studies have identified several impurities, including unreacted starting materials and by-products from side reactions.

Table 3: Potential Process-Related Impurities in the Synthesis of this compound Derivatives

| Compound Name | Classification | Potential Origin | Reference |

|---|---|---|---|

| 4-Amino-5-chloro-2,1,3-benzothiadiazole | Starting Material / Precursor | An essential building block for many derivatives, including Tizanidine. | google.comijpsonline.com |

| 5-Chloro-4-nitro-2,1,3-benzothiadiazole (B1347146) | Precursor | Used in the synthesis of the corresponding amino derivative via reduction. | nih.gov |

| 1-Acetyl-2-imidazolidinone | Reagent | Used in the synthesis of Tizanidine. | google.com |

| α-Chloroformamidine derivative | Intermediate | A reactive intermediate formed during a specific synthetic route to Tizanidine. | google.com |

| 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | By-product | Formed from the displacement of the chloro group by ethanethiol. | ijpsonline.com |

Q & A

Q. What are the standard synthetic routes for 5-chloro-2,1,3-benzothiadiazole, and how do reaction conditions influence product purity?

The compound is commonly synthesized via cyclization of 4-chloro-o-phenylenediamine with thionyl chloride (SOCl₂). Reaction media critically impact yield and purity:

- Acidic conditions (e.g., concentrated H₂SO₄) favor rapid cyclization but may introduce sulfonic acid byproducts.

- Basic conditions (e.g., pyridine) reduce side reactions but require longer reaction times . Purification typically involves recrystallization from ethanol or isopropanol to achieve >95% purity.

Q. How can researchers verify the structural integrity of this compound derivatives?

Key analytical methods include:

- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., dihedral angles between aromatic rings and substituents) .

- NMR spectroscopy : Distinct ¹H/¹³C signals for the chloro-substituted benzothiadiazole core (e.g., downfield shifts at δ 7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) matching theoretical m/z values (e.g., 187.0 for C₆H₃ClN₂S) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The electron-deficient benzothiadiazole core directs electrophiles to the 4- and 6-positions. To enhance regiocontrol:

- Use Lewis acids (e.g., FeCl₃) to polarize the aromatic system, favoring substitution at the 4-position .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta-directing groups . Example: Nitration with HNO₃/H₂SO₄ yields 4-nitro-5-chloro-2,1,3-benzothiadiazole as the major product (>80% yield) .

Q. How do structural modifications of this compound affect its photophysical properties?

Substitution at the 4-position with electron-donating groups (e.g., -NH₂, -OCH₃) enhances fluorescence quantum yield (Φ) by reducing non-radiative decay:

| Derivative | Substituent | λem (nm) | Φ |

|---|---|---|---|

| Parent | None | 420 | 0.15 |

| 4-Amino | -NH₂ | 480 | 0.45 |

| 4-Methoxy | -OCH₃ | 465 | 0.38 |

| Applications include fluorescent probes for mitochondrial imaging . |

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Best practices:

- Dose-response validation : Test compounds at multiple concentrations (e.g., 1–100 µM) across independent replicates.

- HPLC-MS purity checks : Ensure >98% purity to exclude confounding effects from synthetic byproducts .

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., SOCl₂, POCl₃).

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .